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Compound Name: Chrysobactin

Cat. No.: B1668919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium

Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other related species.[1] As a

high-affinity iron chelator, it plays a crucial role in microbial iron acquisition, which is essential

for bacterial survival, proliferation, and virulence.[2][3] This technical guide provides a

comprehensive overview of the physical and chemical properties of Chrysobactin, detailed

experimental protocols for its isolation and characterization, and a visualization of its role in iron

uptake. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties
Chrysobactin, with the IUPAC name (2S)-2-[[(2R)-6-amino-2-[(2,3-

dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid, is composed of a 2,3-

dihydroxybenzoyl group linked to a dipeptide of D-lysine and L-serine.[1][4] This structure is

fundamental to its function as a siderophore, with the catecholate hydroxyl groups being the

primary sites for iron coordination.[2][5]
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Property Value Reference(s)

Chemical Formula C₁₆H₂₃N₃O₇ [6]

Molecular Weight 369.37 g/mol [1][6]

Exact Mass 369.1536 Da [1][6]

CAS Number 120124-51-8 [6]

Appearance Solid powder [6]

Solubility Soluble in DMSO [6]

Purity >98% (commercially available) [6]

Storage Conditions

Dry, dark, and at 0-4°C for

short-term (days to weeks) or

-20°C for long-term (months to

years).

[6]

Shelf Life >3 years if stored properly [6]

Spectroscopic Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to

confirm the molecular formula of Chrysobactin.[7] Nuclear Magnetic Resonance (NMR)

spectroscopy is critical for its structural elucidation.

Table 2: ¹H and ¹³C NMR Data for Chrysobactin in CD₃OD[8]
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

DHBA

1' 117.8

2' 146.4

3' 148.9

4' 118.9 6.8 (t, J=7.8 Hz)

5' 120.3 7.2 (d, J=7.8 Hz)

6' 119.5 7.4 (d, J=7.8 Hz)

C=O 170.1

D-Lysine

α 54.6 4.6 (t, J=6.5 Hz)

β 32.1 1.9 (m), 1.8 (m)

γ 23.8 1.5 (m)

δ 28.1 1.7 (m)

ε 40.5 2.9 (t, J=7.5 Hz)

C=O 174.4

L-Serine

α 53.8 4.5 (t, J=4.0 Hz)

β 65.8
3.9 (dd, J=11.5, 4.0 Hz), 3.8

(dd, J=11.5, 4.0 Hz)

C=O 172.5

Biological Function and Signaling Pathway
Chrysobactin's primary biological role is to sequester ferric iron (Fe³⁺) from the environment

and transport it into the bacterial cell. This process is crucial in iron-limited conditions, such as
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within a host organism, and is directly linked to the bacterium's pathogenicity.[7]

The iron uptake mechanism involves the following key steps:

Secretion: Under iron-deficient conditions, D. dadantii synthesizes and secretes

Chrysobactin into the extracellular environment.

Chelation: The catecholate moiety of Chrysobactin binds with high affinity to Fe³⁺, forming a

stable ferric-chrysobactin complex. At neutral pH, this can exist as a mixture of bis and tris

complexes.[5][9]

Recognition and Transport: The ferric-chrysobactin complex is recognized by a specific

outer membrane receptor protein, Fct, in D. dadantii.[2][3] This initiates the transport of the

complex across the outer membrane.

Internalization and Iron Release: Following transport into the periplasm, the complex is

further transported across the inner membrane into the cytoplasm. Inside the cell, iron is

released from the complex, likely through a reduction of Fe³⁺ to the more soluble Fe²⁺ state,

making it available for various metabolic processes.[2][3]
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Figure 1: Chrysobactin-mediated iron uptake pathway in D. dadantii.
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Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and

characterization of Chrysobactin.

Isolation and Purification of Chrysobactin
This protocol is adapted from the method described for isolating Chrysobactin from Dickeya

chrysanthemi EC16.[7]

3.1.1. Bacterial Culture and Siderophore Production

Inoculation: Inoculate a single colony of D. chrysanthemi EC16 into 200 mL of Difco Luria

Bertani (LB) Miller medium and grow overnight at 30°C with shaking at 180 RPM.

Siderophore Production: Inoculate 10 mL of the overnight culture into 2 L of a low-iron

minimal nutrient medium (pH 7.4) containing:

0.1 M NaCl

0.01 M KCl

0.8 mM MgSO₄

0.02 M NH₄Cl

23.8 mM Citric acid

0.02 M Na₂HPO₄

41 mM Glycerol

Incubation: Grow the culture in 4 L acid-washed Erlenmeyer flasks at room temperature on

an orbital shaker at 180 RPM for approximately 48 hours.

Harvesting: Remove the bacterial cells by centrifugation at 6000 RPM for 30 minutes.

3.1.2. Extraction
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Resin Adsorption: Add Amberlite XAD-2 resin (approximately 100 g/L) to the cell-free

supernatant and shake for 3 hours at 120 RPM.

Washing: Filter off the supernatant and transfer the resin to a glass chromatography column

(2 cm internal diameter). Wash the resin with 2 L of doubly deionized H₂O.

Elution: Elute the siderophores with 400 mL of 100% methanol.

Concentration: Concentrate the methanol eluent under vacuum.

3.1.3. Purification by RP-HPLC

Preparative RP-HPLC:

Column: Vydac C₄ column (22 mm i.d. × 250 mm length).

Mobile Phase A: Doubly deionized H₂O with 0.05% trifluoroacetic acid (TFA).

Mobile Phase B: Methanol.

Gradient: A linear gradient from 100% A to 50% B over 57 minutes.

Detection: Monitor the eluent at 215 nm.

Fraction Collection: Collect fractions manually and concentrate under vacuum. Identify

siderophore-containing fractions using the CAS assay.

Semi-preparative RP-HPLC:

Column: Vydac C₄ column (10 mm i.d. × 250 mm length).

Method: Use the same gradient program as the preparative step.

Final Product: Lyophilize the purified fractions and store at -80°C. Chrysobactin typically

elutes at approximately 23.2 minutes under these conditions.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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